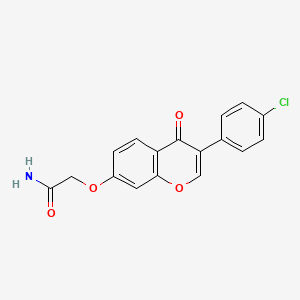
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide” is a complex organic molecule. It is a derivative of acetamide, which is an organic compound that represents a group of phenoxy acetic acid derivatives . The compound has a molecular weight of 169.61 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another study mentioned the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by spectroanalytical data such as NMR and IR . A related compound, 2-(4-Chlorophenyl)-3-oxopropanenitrile, has a molecular formula of CHClNO .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined by various analytical techniques. For instance, a related compound, 2-(4-Chlorophenyl)-3-oxopropanenitrile, has a molecular weight of 169.61 .Applications De Recherche Scientifique
Antibacterial Applications
Research has demonstrated that certain derivatives, specifically those involving 4-oxo-thiazolidines and 2-oxo-azetidines, show moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. QSAR studies of these compounds indicate the positive contribution of substituents, which enhance their hydrophobicity or steric bulk, potentially increasing their effectiveness as antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Activities
Novel coumarin derivatives have been synthesized and evaluated for antitumor activity against various human cancer cell lines. Some derivatives showed better inhibitory activity than the standard 5-fluorouracil, particularly against EC-109, PC-3, and MGC-803 cell lines. The study highlights the potential of specific coumarin derivatives in anticancer research (Shi et al., 2020).
Crystallographic Studies
Crystallographic analyses have been performed on acetamide derivatives, revealing intricate molecular arrangements and intermolecular interactions. Such studies are crucial for understanding the structural basis of these compounds' biological activities and can guide the design of new derivatives with enhanced properties (Saravanan et al., 2016).
Antioxidant Activity
Research into new coumarin derivatives has shown promising antioxidant activity, which is essential for counteracting oxidative stress related to various diseases. The antioxidant properties of these compounds have been compared with ascorbic acid, indicating their potential as antioxidant agents (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Mécanisme D'action
Mode of Action
It is known that many similar compounds interact with their targets through the formation of oximes and hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the target molecule in an essentially irreversible process .
Biochemical Pathways
It is known that indole derivatives, which have a similar structure to this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Orientations Futures
The future directions in the study of such compounds often involve the design and development of new pharmaceutical compounds. For instance, medicinal chemists are working to design an integrated and developing system that portends an era of novel and safe tailored drugs . Another study suggested that the neurotoxic potentials of newly synthesized pyrazoline derivatives on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUHDVVELOMTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2760795.png)
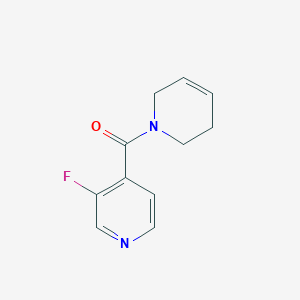
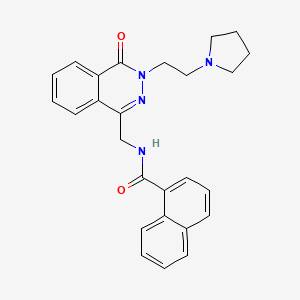
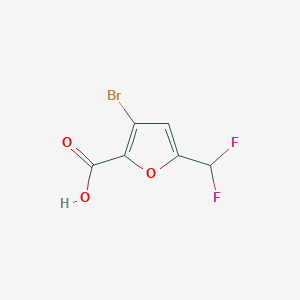


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)
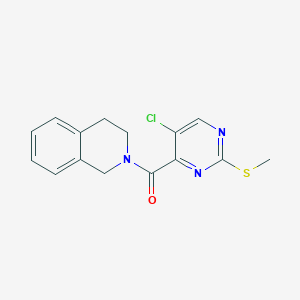

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)



